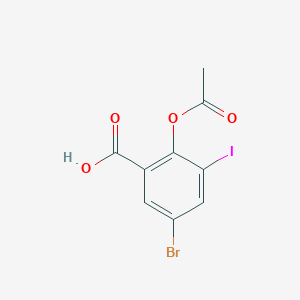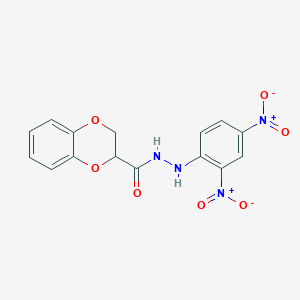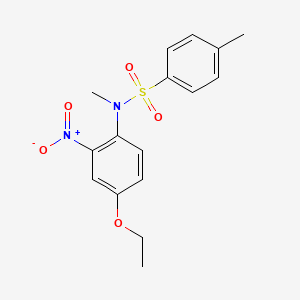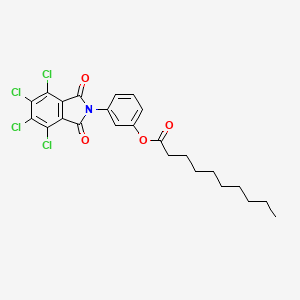
2-(Acetyloxy)-5-bromo-3-iodobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetyloxy)-5-bromo-3-iodobenzoic acid is an organic compound characterized by the presence of acetyloxy, bromo, and iodo substituents on a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)-5-bromo-3-iodobenzoic acid typically involves multiple steps, starting from a suitable benzoic acid derivative. One common approach is to first introduce the bromo and iodo substituents through halogenation reactions. This can be achieved using bromine and iodine in the presence of suitable catalysts or under specific reaction conditions. The acetyloxy group is then introduced via acetylation, often using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(Acetyloxy)-5-bromo-3-iodobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and iodo groups can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Hydrolysis: The acetyloxy group can be hydrolyzed to yield the corresponding hydroxy derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the acetyloxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while hydrolysis will produce the corresponding hydroxy compound .
Scientific Research Applications
2-(Acetyloxy)-5-bromo-3-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Acetyloxy)-5-bromo-3-iodobenzoic acid exerts its effects depends on its specific application. In biological systems, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biochemical pathways. The acetyloxy group can be hydrolyzed to release acetic acid, which may further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2-(Acetyloxy)benzoic acid:
5-Bromo-2-hydroxybenzoic acid: Similar structure but without the acetyloxy and iodo groups.
3-Iodo-2-hydroxybenzoic acid: Similar structure but without the acetyloxy and bromo groups.
Uniqueness
The presence of both bromo and iodo substituents along with the acetyloxy group makes 2-(Acetyloxy)-5-bromo-3-iodobenzoic acid unique. These substituents can significantly influence the compound’s reactivity and interactions, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H6BrIO4 |
|---|---|
Molecular Weight |
384.95 g/mol |
IUPAC Name |
2-acetyloxy-5-bromo-3-iodobenzoic acid |
InChI |
InChI=1S/C9H6BrIO4/c1-4(12)15-8-6(9(13)14)2-5(10)3-7(8)11/h2-3H,1H3,(H,13,14) |
InChI Key |
KDBUMSWZAPBGRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1I)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]glycinamide](/img/structure/B12477510.png)
![2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl}benzoic acid](/img/structure/B12477519.png)

![N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-3-methylbenzamide](/img/structure/B12477525.png)
![N-[4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl]-2-[(propan-2-ylideneamino)oxy]acetamide](/img/structure/B12477526.png)
![2-ethoxy-N-{2-[(3-ethyloxetan-3-yl)methoxy]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B12477533.png)
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-cyclopropylacetamide](/img/structure/B12477538.png)


![N~2~-(2,5-dichlorophenyl)-N-[2-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)alaninamide](/img/structure/B12477549.png)
![[(1S)-1-(furan-2-yl)ethyl][(1S)-1-phenylbut-3-en-1-yl]amine](/img/structure/B12477566.png)
![3-chloro-4-methyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12477575.png)
![2-(4-methylphenoxy)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12477578.png)
![N-(3-methoxypropyl)-2-[(phenylcarbamoyl)amino]benzamide](/img/structure/B12477583.png)
